Piperazine, 1,4-bis[(trimethylsilyl)methyl]-
Description
Properties
Molecular Formula |
C12H30N2Si2 |
|---|---|
Molecular Weight |
258.55 g/mol |
IUPAC Name |
trimethyl-[[4-(trimethylsilylmethyl)piperazin-1-yl]methyl]silane |
InChI |
InChI=1S/C12H30N2Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-12H2,1-6H3 |
InChI Key |
FXFDFQGVUFWWTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN1CCN(CC1)C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Silylation of Piperazine
One classical approach to preparing 1,4-bis(trimethylsilyl)piperazine involves the direct silylation of piperazine or its derivatives with chlorotrimethylsilane or related silylating agents under anhydrous conditions.
General Reaction:
Piperazine + 2 equiv. of trimethylsilyl chloride (or equivalent) → 1,4-bis(trimethylsilyl)piperazineReaction Conditions:
Typically performed in dry solvents such as tetrahydrofuran (THF) or acetonitrile under inert atmosphere (e.g., nitrogen or argon) to avoid moisture.
Use of a base such as triethylamine or diisopropylethylamine is common to scavenge generated HCl.Purification and Characterization:
The product is purified by distillation or chromatography and characterized by NMR (1H, 13C, 29Si), mass spectrometry, and elemental analysis.
Use of Trimethylsilyl Derivatives in Functionalization
In some patented processes, trimethylsilyl derivatives of piperazine are used as intermediates for further chemical transformations, including the preparation of carbonyl or urea derivatives. For example:
Reaction of 4-ethyl-2,3-dioxo-piperazine trimethylsilyl derivatives with carbonyl chloride or diphosgene to form N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine derivatives.
These reactions are typically conducted at low temperatures (0 to 5 °C), with careful control of stoichiometry and use of organic bases such as triethylamine or amidines (DBU, DBN) to facilitate the reaction and neutralize acids formed.
The trimethylsilyl groups serve to protect nitrogen atoms and improve solubility and reactivity during these transformations.
Experimental Data and Characterization
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silyl ethers.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD).
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Piperazine, 1,4-bis[(trimethylsilyl)methyl]- exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes and facilitate the incorporation of silicon into organic frameworks. The pathways involved include the cleavage of Si-N bonds and the formation of new Si-O or Si-C bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine Derivatives with Silyl Substituents
BTMSP is structurally distinct from 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine (), which replaces the piperazine core with a dihydropyrazine ring. Key differences include:
The piperazine core in BTMSP enhances thermal stability compared to the conjugated dihydropyrazine system, which may exhibit higher reactivity due to electron-deficient nitrogen atoms .
Piperazine Derivatives with Thiadiazole and Sulfur-Containing Groups
Compounds like 5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) () and 2,2'-(Piperazin-1,4-diyl)bis(1,3,4-thiadiazole) derivatives () differ in substituents and bioactivity:
Piperazine Derivatives with Hydroxy and Aromatic Substituents
Hydrophilic derivatives like 1,4-Bis(2-hydroxyethyl)piperazine () and aromatic analogs like 1,4-bis((4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl)piperazine () highlight substituent-driven diversity:
Hydroxyethyl groups enhance solubility for pharmaceutical use, while bulky aromatic substituents in ’s compound enable interactions with biological targets like tubulin .
Piperazine Derivatives with Anti-Tumor Activity
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives () demonstrate substituent-dependent efficacy:
Dithiocarboxy groups in ’s compounds improve antitumor activity by enhancing cellular uptake and target binding , contrasting with BTMSP’s non-biological role.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization techniques for Piperazine, 1,4-bis[(trimethylsilyl)methyl]-?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trimethylsilyl groups can be introduced via silylation agents like trimethylsilyl chloride under anhydrous conditions. Characterization includes:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and purity .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., SHELX programs for refinement ).
- Elemental Analysis : Validate molecular formula (e.g., CHNSi) .
Q. How do the trimethylsilyl groups influence the compound’s stability and reactivity?
- Methodological Answer : Trimethylsilyl groups enhance steric protection and electron-withdrawing effects:
- Stability : Reduced hydrolysis due to hydrophobic shielding; confirmed via kinetic studies in polar solvents .
- Reactivity : Facilitate regioselective reactions (e.g., silyl-directed lithiation for functionalization) .
Q. What crystallographic data are available, and how are they analyzed?
- Methodological Answer : Crystallographic data (e.g., CCDC entries) are refined using programs like SHELXL. Key parameters include:
- Bond Lengths/Angles : Compare with DFT-optimized geometries to validate accuracy .
- Thermal Displacement Parameters : Assess molecular rigidity or flexibility .
Advanced Research Questions
Q. How can molecular docking simulations elucidate interactions between this compound and biological targets like DNA?
- Methodological Answer :
- Conformational Sampling : Use Spartan06 or Gaussian to generate low-energy conformers for docking .
- Docking Software (AutoDock Vina) : Analyze binding affinities (e.g., -7.5 kcal/mol for DNA interactions via π-alkyl/hydrogen bonds) .
- Validation : Compare results with experimental assays (e.g., fluorescence quenching or gel electrophoresis) .
Q. What computational methods resolve conformational ambiguities in structural analysis?
- Methodological Answer :
- Semi-Empirical Methods (AM1) : Identify lowest-energy conformers for comparison with crystallographic data .
- Molecular Dynamics (MD) : Simulate solvent effects on conformation .
Q. How can green chemistry principles be applied to synthesize this compound?
- Methodological Answer :
- Catalytic Systems : Use maghnite-Na clay as a recyclable catalyst for solvent-free polymerization .
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .
Q. What strategies address contradictions in crystallographic or spectroscopic data?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference XRD with solid-state NMR or IR spectroscopy .
- Error Analysis in SHELX : Adjust parameters like absorption correction or thermal motion models .
Q. How does structural modification (e.g., fluorobenzoyl substitution) affect pharmacological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
